molecular formula C23H16F2N2O3 B2658797 N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide CAS No. 888444-87-9

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2658797
CAS No.: 888444-87-9
M. Wt: 406.389
InChI Key: ZSVHOAQWVMCQQD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16F2N2O3 and its molecular weight is 406.389. The purity is usually 95%.
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Scientific Research Applications

Material Science and Organic Chemistry

  • Heterocyclic Compound Synthesis : The reaction of manganese(III) acetate with diphenyl disulphide in the presence of unsaturated amides, including benzamides, leads to the formation of various cyclic products such as dihydro-1,3-oxazoles and pyrrolidines. This method represents a new route to heterocycles, which are core structures in many pharmaceuticals and advanced materials (Samii et al., 1987).

Medicinal Chemistry and Pharmacology

  • Dopamine Receptor Imaging Agents : Iodobenzamide analogs, including derivatives with benzofuran structures, have been synthesized and evaluated for their potential as D-2 dopamine receptor imaging agents. These compounds, particularly those with benzofuran rings, showed promising binding affinities, highlighting their potential in CNS dopamine receptor imaging (Murphy et al., 1990).

  • Anticancer Activity : Research into benzamides and their derivatives, including those with benzofuran moieties, has revealed their potential in cancer treatment. Some benzofuran derivatives have been identified to possess significant anti-inflammatory and antifertility activities, in addition to potential anticancer properties, underscoring the versatility of these compounds in drug development (Saksena et al., 1971).

Molecular Docking and Enzyme Inhibition

  • Molecular Docking Studies : In silico molecular docking has been employed to evaluate the binding energies and ligand–receptor interactions of benzamides and their derivatives, aiming at identifying new compounds with potential sigma-1 receptor agonist properties and anticancer activity. This approach facilitates the discovery of molecules with high binding affinity and specificity towards targeted receptors, opening avenues for the development of novel therapeutics (Youssef et al., 2020).

Synthesis and Structural Analysis

  • Regioselective Synthesis : Innovative methodologies for the regioselective synthesis of benzofuran-3-carboxamides have been developed, showcasing the strategic use of catalysis to access diverse and novel compounds. These synthetic routes enable the exploration of benzofuran derivatives for various applications, including their potential biological activities (Xia & Lee, 2014).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O3/c1-13-6-2-3-7-15(13)22(28)27-20-16-8-4-5-9-19(16)30-21(20)23(29)26-14-10-11-17(24)18(25)12-14/h2-12H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVHOAQWVMCQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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